
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H21N9O and its molecular weight is 415.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone , often referred to as a triazole-pyridazine-piperazine hybrid, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that integrates multiple heterocyclic moieties, including triazole, pyridazine, and pyrazole. Its molecular formula is C19H22N6O, and it has a molecular weight of approximately 366.43 g/mol. The presence of these heterocycles is significant as they are known to contribute to various pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds with triazole and pyridazine moieties exhibit notable antimicrobial properties. For instance, triazoles are well-documented for their antifungal activities, particularly against species like Candida and Aspergillus . The incorporation of the pyridazine ring may enhance this activity through synergistic effects.
Antitumor Activity
Several studies have explored the antitumor potential of compounds similar to the one . For example, derivatives containing piperazine linked to various aromatic systems have shown promising cytotoxic effects against cancer cell lines. The compound's structure suggests it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
A study reported that related compounds demonstrated IC50 values in the low micromolar range against A549 lung adenocarcinoma cells, indicating significant antitumor activity . The specific contributions of the triazole and pyrazole components in enhancing cytotoxicity remain an area of active investigation.
Neuropharmacological Effects
The piperazine moiety is associated with various neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds with similar structures have been evaluated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways . This suggests that the compound may also possess potential as a neuroactive agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its efficacy include:
- Substituents on the aromatic rings : Electron-donating or withdrawing groups can significantly affect biological potency.
- Spatial orientation : The three-dimensional conformation resulting from the piperazine linkage can influence receptor binding affinity.
A comparative analysis of similar compounds indicates that modifications at specific positions can enhance or reduce activity levels .
Case Study 1: Anticancer Activity
In a recent study, a series of pyridazine-based compounds were synthesized and tested against various cancer cell lines. The results indicated that compounds with a similar backbone to our target compound exhibited IC50 values ranging from 0.5 to 10 µM against breast and lung cancer cell lines . This supports the hypothesis that our compound may possess comparable anticancer properties.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole derivatives showed that certain modifications led to enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that our compound could be evaluated for similar antimicrobial efficacy .
科学研究应用
Antimicrobial Properties
Research has indicated that compounds containing triazole and pyrazole frameworks exhibit significant antimicrobial activity. The presence of the triazole moiety is particularly notable for its antifungal properties. Studies have demonstrated that derivatives of similar structures can inhibit a range of microbial pathogens effectively. For instance, a study on related compounds showed promising antibacterial and antifungal activities against various strains, suggesting that this compound could serve as a lead molecule in developing new antimicrobial agents .
Antiviral Activity
The antiviral potential of compounds with similar structural features has been documented extensively. Investigations into related pyrazole derivatives have revealed their efficacy against viral infections, including coronaviruses. The structural modifications in these compounds can enhance their interaction with viral targets, indicating that (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone may also possess antiviral properties worth exploring further .
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds. Research into triazole-containing derivatives has shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The unique combination of piperazine and pyrazole in this compound suggests it may interact favorably with molecular targets involved in cancer progression .
Case Studies and Research Findings
常见问题
Basic Research Questions
Q. What synthetic strategies are commonly employed to synthesize triazole-pyridazine-piperazine hybrids, and how are reaction conditions optimized?
- Methodological Answer : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is frequently used to assemble triazole moieties. For example, triazole formation in similar compounds requires copper sulfate and sodium ascorbate in THF/water at 50°C for 16 hours . Piperazine coupling often involves nucleophilic substitution or amide bond formation under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity. Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for purification .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions and purity. For pyrazole and triazole protons, characteristic deshielded signals appear between δ 7.5–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELXL (via SHELX suite) is widely used for single-crystal refinement. Space group determination (e.g., monoclinic P21/c) and hydrogen bonding analysis (e.g., N–H···O interactions) are critical for structural accuracy .
Q. What structural motifs in this compound are associated with biological activity?
- Methodological Answer : The triazole-pyridazine core is linked to kinase inhibition (e.g., JAK/STAT pathways), while the 5-methyl-1-phenylpyrazole moiety enhances metabolic stability. Piperazine improves solubility and bioavailability. Comparative SAR studies on similar compounds suggest that electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring increase binding affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- Variable Substituents : Systematically modify the pyridazine (e.g., Cl, OMe) and pyrazole (e.g., methyl, phenyl) groups.
- Assays : Use in vitro enzyme inhibition assays (e.g., COX-2, EGFR) and cell viability tests (MTT assay). For example, COX-2 selectivity can be assessed via IC₅₀ ratios (COX-2/COX-1) .
- Computational Modeling : Dock optimized structures into target proteins (e.g., using AutoDock Vina) to predict binding modes and guide synthesis .
Q. How should researchers resolve discrepancies in crystallographic data refinement for triazole-containing hybrids?
- Methodological Answer : Discrepancies in SHELXL refinement (e.g., high R-factors or thermal parameter outliers) may arise from twinning or disorder. Strategies include:
- Twinning Analysis : Use PLATON to detect twinning and apply HKLF5 data .
- Disorder Modeling : Split occupancy for disordered atoms (e.g., solvent molecules) and apply restraints (SIMU/DELU) .
- Validation Tools : Check CIF files with CheckCIF to identify geometry outliers .
Q. What experimental and computational approaches mitigate synthetic challenges in piperazine coupling reactions?
- Methodological Answer :
- Reaction Optimization : Use coupling agents like EDC/HOBt for amide formation. Monitor pH (6–8) to avoid piperazine protonation, which reduces nucleophilicity .
- Byproduct Analysis : LC-MS identifies side products (e.g., dimerization). Adjust stoichiometry (1.2:1 piperazine:carbonyl chloride) to minimize byproducts.
- DFT Calculations : Calculate activation energies for alternative reaction pathways (e.g., Gaussian09) to identify kinetic bottlenecks .
Q. Data Contradiction Analysis
Q. How to address conflicting biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (e.g., via LC-MS/MS) and bioavailability. If in vivo activity is lower than in vitro, consider poor absorption or rapid metabolism .
- Metabolite Identification : Use hepatic microsomes (human/rat) to identify Phase I/II metabolites. Modify vulnerable sites (e.g., methyl groups) to block oxidation .
- Dosage Adjustments : Conduct dose-response studies to align effective in vivo concentrations with in vitro IC₅₀ values .
Q. Tables
Table 1: Key Synthetic Parameters for Triazole-Pyridazine Hybrids
Table 2: Structural Validation Metrics
Technique | Critical Parameters | Example Data (Compound in ) |
---|---|---|
X-ray Crystallography | Space group: P21/c, Z=4 | a=6.0686 Å, b=18.6887 Å, β=91.56° |
¹H NMR (500 MHz) | Pyrazole-H: δ 8.21 (s, 1H) | Triazole-H: δ 8.95 (s, 1H) |
HRMS (ESI+) | [M+H]⁺: Calcd 580.2012, Found 580.2009 | Error: 0.5 ppm |
属性
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N9O/c1-16-18(13-23-30(16)17-5-3-2-4-6-17)21(31)28-11-9-27(10-12-28)19-7-8-20(26-25-19)29-15-22-14-24-29/h2-8,13-15H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZIGICBHQGFOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N9O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。